molecular formula C17H17F2NO3S3 B2694948 (2-((Difluoromethyl)thio)phenyl)(1,1-dioxido-7-(thiophen-2-yl)-1,4-thiazepan-4-yl)methanone CAS No. 2034460-44-9

(2-((Difluoromethyl)thio)phenyl)(1,1-dioxido-7-(thiophen-2-yl)-1,4-thiazepan-4-yl)methanone

Cat. No. B2694948
CAS RN: 2034460-44-9
M. Wt: 417.5
InChI Key: QFQXIUZCSCXTJL-UHFFFAOYSA-N
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Description

The compound (2-((Difluoromethyl)thio)phenyl)(1,1-dioxido-7-(thiophen-2-yl)-1,4-thiazepan-4-yl)methanone is a novel compound that could potentially inhibit one or more kinases . These kinases include SYK (Spleen Tyrosine Kinase), LRRK2 (Leucine-rich repeat kinase 2), and/or MYLK (Myosin light chain kinase) or mutants thereof . The compound may find applications in the treatment of a variety of diseases, including autoimmune diseases, inflammatory diseases, bone diseases, metabolic diseases, neurological and neurodegenerative diseases, cancer, cardiovascular diseases, allergies, asthma, Alzheimer’s disease, Parkinson’s disease, skin disorders, eye diseases, infectious diseases, and hormone-related diseases .

Scientific Research Applications

Synthesis and Characterization

Research into similar compounds often involves their synthesis and spectral characterization, employing techniques such as UV, IR, 1H and 13C NMR, and high-resolution mass spectrometry. Density Functional Theory (DFT) calculations are used for structural optimization and interpretation of theoretical vibrational spectra, indicating a focus on understanding the molecular structure and electronic properties of these compounds (Shahana & Yardily, 2020).

Docking Studies

Molecular docking studies are performed to understand the interactions of these compounds with biological targets, which aids in elucidating their potential antibacterial activity. This implies their use in designing compounds with specific biological activities, by analyzing how structural changes affect molecular interaction and stability (Shahana & Yardily, 2020).

Material Science Applications

Compounds with thiophene units have been explored for their applications in material science, including their use in organic field-effect transistors, organic light-emitting transistors (OLET), chemical sensors, and solar cells. This highlights the role of such compounds in developing new materials for electronics and energy conversion (Nagaraju et al., 2018).

Therapeutic Potential

Research on structurally similar compounds has also focused on their potential therapeutic applications. For instance, studies have investigated their role in inhibiting tubulin polymerization, inducing cell cycle arrest, and triggering apoptosis in cancer cells. This suggests the compound's relevance in cancer research and its potential as a chemotherapeutic agent (Magalhães et al., 2013).

Antimicrobial Activity

Some studies have synthesized and evaluated the antimicrobial activity of related compounds, indicating their potential use in developing new antimicrobial agents. This involves assessing their efficacy against various bacterial and fungal strains, contributing to the search for novel treatments for infectious diseases (Chaudhari, 2012).

properties

IUPAC Name

[2-(difluoromethylsulfanyl)phenyl]-(1,1-dioxo-7-thiophen-2-yl-1,4-thiazepan-4-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17F2NO3S3/c18-17(19)25-13-5-2-1-4-12(13)16(21)20-8-7-15(14-6-3-10-24-14)26(22,23)11-9-20/h1-6,10,15,17H,7-9,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFQXIUZCSCXTJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCS(=O)(=O)C1C2=CC=CS2)C(=O)C3=CC=CC=C3SC(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17F2NO3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-((Difluoromethyl)thio)phenyl)(1,1-dioxido-7-(thiophen-2-yl)-1,4-thiazepan-4-yl)methanone

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